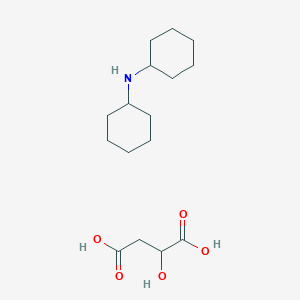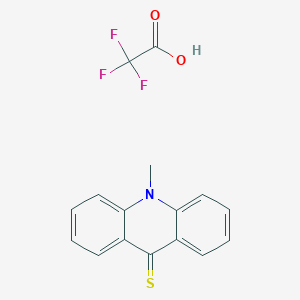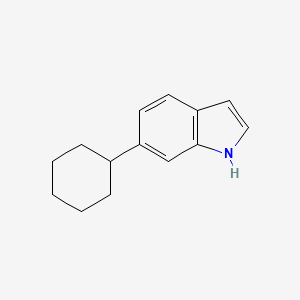
N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid: is a compound that combines the properties of two distinct chemical entities: N-cyclohexylcyclohexanamine and 2-hydroxybutanedioic acid. . It is commonly used as a chemical intermediate in various industrial applications. 2-hydroxybutanedioic acid, also known as malic acid, is an organic compound with the formula C4H6O5. It is a naturally occurring substance found in many fruits and is used in the food and beverage industry as an acidulant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanone under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: Industrial production of N-cyclohexylcyclohexanamine follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclohexylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form cyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens to form N-cyclohexylcyclohexyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, temperature range 0-50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous ether, temperature range 0-25°C.
Substitution: Halogens (chlorine, bromine); conditions: presence of a catalyst, temperature range 25-100°C.
Major Products Formed:
Oxidation: N-cyclohexylcyclohexanone
Reduction: Cyclohexylamine
Substitution: N-cyclohexylcyclohexyl halides
Aplicaciones Científicas De Investigación
Chemistry: N-cyclohexylcyclohexanamine is used as a chemical intermediate in the synthesis of various organic compounds. It is also used as a catalyst in certain organic reactions.
Biology: In biological research, N-cyclohexylcyclohexanamine is used as a reagent in the study of enzyme kinetics and protein interactions.
Industry: In the industrial sector, N-cyclohexylcyclohexanamine is used in the production of rubber chemicals, corrosion inhibitors, and surfactants.
Mecanismo De Acción
The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity. The compound can influence neurotransmitter release and uptake, making it a potential candidate for neurological research.
Comparación Con Compuestos Similares
Cyclohexylamine: Similar in structure but lacks the additional cyclohexyl group.
Dicyclohexylamine: Similar in structure but differs in the arrangement of the cyclohexyl groups.
Cyclohexanone: Similar in structure but contains a carbonyl group instead of an amine group.
Uniqueness: N-cyclohexylcyclohexanamine is unique due to its dual cyclohexyl groups, which impart distinct chemical and physical properties. This makes it a versatile compound with applications in various fields, from organic synthesis to industrial production.
Propiedades
Número CAS |
89880-79-5 |
|---|---|
Fórmula molecular |
C16H29NO5 |
Peso molecular |
315.40 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C12H23N.C4H6O5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-2(4(8)9)1-3(6)7/h11-13H,1-10H2;2,5H,1H2,(H,6,7)(H,8,9) |
Clave InChI |
MSIUBNOPCKNRFA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)

![3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14378694.png)
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)

![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)



![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)

![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
